molecular formula C15H18N4O2 B6576074 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(o-tolyl)oxalamide CAS No. 333340-84-4

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(o-tolyl)oxalamide

Cat. No.: B6576074
CAS No.: 333340-84-4
M. Wt: 286.33 g/mol
InChI Key: MASOBZSQBFBEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an imidazole ring and a tolyl group attached to the oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(o-tolyl)oxalamide typically involves a multi-step process:

    Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

    Formation of the Tolyl Derivative: The next step involves the preparation of the tolyl derivative. This can be achieved by reacting o-toluidine with oxalyl chloride to form N-(o-tolyl)oxalamide.

    Coupling Reaction: The final step involves the coupling of the imidazole and tolyl derivatives. This can be achieved by reacting 3-(1H-imidazol-1-yl)propylamine with N-(o-tolyl)oxalamide under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(o-tolyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole and tolyl groups.

    Reduction: Reduced derivatives of the imidazole and tolyl groups.

    Substitution: Substituted derivatives of the imidazole ring.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(o-tolyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The tolyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxalamide backbone can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide
  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(m-tolyl)oxalamide
  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(phenyl)oxalamide

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(o-tolyl)oxalamide is unique due to the specific positioning of the tolyl group at the ortho position, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets and pathways, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12-5-2-3-6-13(12)18-15(21)14(20)17-7-4-9-19-10-8-16-11-19/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASOBZSQBFBEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172422
Record name N1-[3-(1H-Imidazol-1-yl)propyl]-N2-(2-methylphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333340-84-4
Record name N1-[3-(1H-Imidazol-1-yl)propyl]-N2-(2-methylphenyl)ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333340-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[3-(1H-Imidazol-1-yl)propyl]-N2-(2-methylphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.